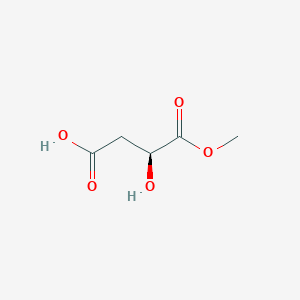

(S)-2-Hydroxysuccinic Acid Methyl Ester

Description

Overview of Stereochemistry and Enantiomeric Significance

The core of (S)-2-Hydroxysuccinic Acid Methyl Ester's importance lies in its defined stereochemistry. The "(S)" designation refers to the specific three-dimensional arrangement of the atoms around the chiral carbon (the carbon atom bonded to the hydroxyl group). This specific configuration is crucial in the synthesis of biologically active molecules, where often only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect, while the other may be inactive or even harmful.

The use of enantiomerically pure starting materials like this compound is a key strategy in "chiral pool synthesis." This approach leverages the readily available and inexpensive chiral molecules from nature to construct more complex chiral targets, thereby avoiding the often difficult and costly process of separating enantiomers later in a synthetic sequence. The (S)-configuration of this methyl ester is directly derived from L-malic acid, a naturally occurring dicarboxylic acid found in many fruits. nih.gov

Positioning as a Chiral Synthon and Platform Molecule in Organic Synthesis

A chiral synthon is a stereochemically pure building block used in organic synthesis. This compound perfectly embodies this concept. Its two distinct functional groups, the hydroxyl and the methyl ester, can be selectively manipulated to introduce new functionalities and build molecular complexity with control over the stereochemistry.

The hydroxyl group can be protected, activated as a leaving group for nucleophilic substitution, or oxidized to a ketone. The methyl ester, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. This differential reactivity allows for a stepwise and controlled elaboration of the molecule.

For instance, it has been utilized in the synthesis of other valuable chiral building blocks, such as chiral malonates. researchgate.net These, in turn, are crucial intermediates in the synthesis of a variety of organic compounds, including those with quaternary stereocenters. The ability to serve as a precursor to a range of other chiral molecules solidifies its position as a versatile platform molecule in asymmetric synthesis.

Evolution of Research Interests and Applications

The interest in chiral synthons has grown significantly with the increasing demand for enantiomerically pure pharmaceuticals, agrochemicals, and other specialty chemicals. The history of organic synthesis has seen a paradigm shift from the synthesis of racemic mixtures to the development of methods for asymmetric synthesis. orgsyn.org In this context, the use of readily available chiral molecules from the "chiral pool" has been a cornerstone of this evolution. rug.nl

Initially, research may have focused on the fundamental transformations of this compound and its parent acid. Over time, the focus has shifted towards its application in the total synthesis of complex and biologically active natural products. nih.gov The development of new synthetic methodologies and a deeper understanding of stereocontrolled reactions have further expanded the scope of its applications. Recent research continues to explore novel ways to utilize this and other chiral synthons for the efficient and elegant construction of intricate molecular architectures. researchgate.net The ongoing interest in sustainable and green chemistry also favors the use of bio-based chiral starting materials like L-malic acid and its derivatives.

Detailed Research Findings

The utility of this compound is best illustrated through specific data and research outcomes.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C5H8O5 | nih.govscbt.com |

| Molecular Weight | 148.11 g/mol | nih.govscbt.com |

| CAS Number | 66212-45-1 | nih.govscbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Computed XLogP3 | -1 | nih.gov |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group (a singlet around 3.7 ppm), the proton on the chiral carbon (a multiplet), and the methylene (B1212753) protons adjacent to the carbonyl group (a multiplet). Data for methylsuccinic acid shows characteristic shifts for similar protons. hmdb.ca

¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons (ester and carboxylic acid), the carbon bearing the hydroxyl group, the methoxy carbon, and the methylene carbon. The spectrum of succinic acid provides reference chemical shifts for the backbone carbons. hmdb.cahmdb.ca

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the O-H stretch of the hydroxyl and carboxylic acid groups (broad band), C-H stretching vibrations, and two distinct C=O stretching vibrations for the ester and carboxylic acid functionalities. The FTIR spectra of methyl esters show a characteristic C=O stretch around 1730-1746 cm⁻¹. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSODCRZYKSCLO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566614 | |

| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66212-45-1 | |

| Record name | (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for S 2 Hydroxysuccinic Acid Methyl Ester and Its Chiral Derivatives

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. (S)-Malic acid is a prominent member of this pool and serves as a versatile starting material for the synthesis of (S)-2-hydroxysuccinic acid methyl ester and its derivatives.

Derivatization Pathways from (S)-Malic Acid

(S)-Malic acid possesses two carboxylic acid groups and a hydroxyl group, offering multiple sites for chemical modification. Strategic derivatization allows for the selective transformation of these functional groups to achieve the desired target molecule.

Fischer-Speier esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. nih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed. stackexchange.com

In the synthesis of this compound from (S)-malic acid, methanol (B129727) is used as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the methanol. rsc.org The reaction can lead to the mono-esterification at either the C1 or C4 carboxyl group, or di-esterification. To obtain the desired (S)-2-hydroxysuccinic acid 1-methyl ester or 4-methyl ester, careful control of reaction conditions is necessary. Studies on the esterification of malic acid with butanol have shown that various catalysts can be employed, with solid acid catalysts like Amberlyst 36 Dry offering a good balance between conversion and selectivity, minimizing side reactions such as dehydration to fumaric and maleic acid esters. finechem-mirea.ru Scandium triflate (Sc(OTf)3) has also been reported as an effective catalyst for the chemoselective esterification of L-malic acid. researchgate.net

Table 1: Comparison of Catalysts for the Esterification of Malic Acid

| Catalyst | Conversion of Malic Acid (%) | Selectivity for Dibutyl Malate (B86768) (%) |

| Sulfuric Acid | 98 | 85 |

| p-Toluenesulfonic Acid | 92 | 90 |

| Amberlyst 36 Dry | 90 | 95 |

| Orthophosphoric Acid | 60 | 92 |

Data synthesized from studies on butanol esterification, illustrating general catalyst efficacy. finechem-mirea.ru

The two carboxyl groups of malic acid and its esters exhibit different reactivities, which can be exploited for regioselective reductions. Borane (B79455) (BH3) complexes, such as BH3·THF or BH3·DMS, are particularly effective reagents for the selective reduction of carboxylic acids in the presence of other functional groups like esters. nih.govyoutube.com This chemoselectivity is crucial for the synthesis of derivatives of this compound.

For instance, starting from the monoester of (S)-malic acid, a chemoselective reduction of the free carboxylic acid group can be achieved using borane. A study demonstrated the chemoselective reduction of (S)-(-)-malic acid monoester with borane to yield (S)-(-)-methyl 2,4-dihydroxybutyrate, a valuable chiral building block. researchgate.net This transformation highlights the ability to selectively target one carboxyl function while leaving the ester and the secondary alcohol untouched. The use of various boron reagents for stereoselective reductions in the synthesis of chiral molecules is a well-established strategy. researchgate.netsioc-journal.cn The regioselectivity in the reduction of diesters is often governed by the electronic environment of the carbonyl groups. nih.gov

Further modification of the carbon backbone of this compound can be achieved through diastereoselective alkylation or other functionalization reactions. A common and powerful strategy involves the generation of a chiral enolate from the ester, followed by its reaction with an electrophile. The stereochemical outcome of the alkylation is controlled by the existing stereocenter at C2.

The principles of diastereoselective alkylation are well-established, often employing chiral auxiliaries to direct the approach of the electrophile. stackexchange.comuwo.ca In the case of derivatives of (S)-malic acid, the inherent chirality of the molecule itself can serve to direct the stereochemistry of the reaction. The enolate can be formed by treating the methyl ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent addition of an alkyl halide leads to the formation of a new carbon-carbon bond. The diastereoselectivity of this process depends on the conformation of the enolate, which is influenced by the stereocenter at C2. rsc.org This approach allows for the synthesis of a variety of α-substituted succinate (B1194679) derivatives with control over the newly formed stereocenter. Functionalization can also occur at the hydroxyl group or through reactions involving the ester moiety. For example, poly(malic acid) derivatives have been end-functionalized with peptides, demonstrating the versatility of the malic acid scaffold for chemical modification. bohrium.comnih.gov

Chemoenzymatic and Enzymatic Synthesis Approaches

Enzymes offer remarkable selectivity and efficiency under mild reaction conditions, making them attractive catalysts for organic synthesis. Chemoenzymatic strategies combine the advantages of both chemical and enzymatic transformations.

The esterification of (S)-malic acid to its methyl ester can be catalyzed by lipases. nih.gov These enzymes can operate in aqueous or non-aqueous media and often exhibit high regioselectivity, potentially favoring esterification at one of the two carboxylic acid groups. Enzymatic synthesis provides a green alternative to traditional chemical methods, often proceeding with high enantioselectivity and avoiding the need for protecting groups. nih.gov

Furthermore, enzymes can be used to synthesize the malic acid core itself. For example, L-malic acid can be produced from fumaric acid through the action of fumarate (B1241708) hydratase, an enzyme found in organisms like Escherichia coli. nih.gov This enzymatic hydration proceeds with absolute stereospecificity, yielding only the (S)-enantiomer. The integration of such enzymatic steps into a synthetic sequence represents a powerful chemoenzymatic approach to chiral building blocks. ucdavis.edu

Table 2: Enzymes Involved in the Synthesis and Transformation of Malic Acid and its Derivatives

| Enzyme | Reaction Type | Substrate | Product |

| Lipase (B570770) | Esterification | Carboxylic acids, Alcohols | Esters |

| Fumarate Hydratase | Hydration | Fumaric acid | (S)-Malic acid |

| Malate Dehydrogenase | Reduction | Oxaloacetate | (S)-Malic acid |

| Ene-Reductase (ER) & Alcohol Dehydrogenase (ADH) | Reduction Cascade | Enones | Chiral alcohols |

Asymmetric Catalytic Routes to this compound Analogues

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. chiralpedia.comnih.gov This approach is highly efficient and atom-economical. Several asymmetric catalytic methods have been developed for the synthesis of chiral succinate derivatives, which are structural analogues of this compound.

A prominent strategy is the asymmetric hydrogenation of prochiral olefins, such as maleic or fumaric acid diesters. Chiral transition metal catalysts, typically based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, are highly effective for this transformation. For example, the asymmetric hydrogenation of 2-substituted maleic acid diesters using iridium catalysts with N,P ligands can produce the corresponding chiral succinates with high enantiomeric purity. nih.gov Similarly, chiral spiro iridium catalysts have been shown to be highly efficient in the asymmetric hydrogenation of β-aryl alkylidene malonate esters, yielding chiral malonate esters with excellent enantioselectivities. researchgate.netnih.gov

Another approach is the catalytic asymmetric homologation of α-ketoesters with α-diazoesters. This reaction, catalyzed by chiral yttrium complexes, allows for the synthesis of succinate derivatives bearing chiral quaternary centers. nih.gov These methods provide access to a wide range of chiral succinate analogues that may not be readily accessible from the chiral pool.

Table 3: Examples of Asymmetric Catalytic Routes to Chiral Succinate Analogues

| Substrate Type | Catalytic System | Product Type | Enantiomeric Excess (ee) | Reference |

| 2-Alkyl maleic acid diesters | Iridium / Chiral N,P ligand | Chiral alkyl succinates | High | nih.gov |

| β-Aryl alkylidene malonates | Iridium / Chiral spiro ligand | Chiral β-aryl malonates | up to 99% | researchgate.net |

| α-Ketoesters + α-Diazoesters | Yttrium / Chiral ligand | Succinates with quaternary centers | High | nih.gov |

| Maleic and fumaric acid derivatives | Iridium / Pyridine-phosphinite ligand | Chiral succinates | High | nih.gov |

Strategies for Enantiomeric Purity Control and Determination

The successful stereoselective synthesis of this compound necessitates robust analytical methods to accurately determine the enantiomeric excess (e.e.) of the product. Various techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating enantiomers. Chiral stationary phases (CSPs) are commonly used to achieve this separation. For instance, the enantiomers of malic acid esters can be resolved using chiral GC columns. researchgate.netchromatographyonline.comgcms.cz The choice of the chiral stationary phase and the chromatographic conditions, such as the mobile phase composition and temperature, are critical for achieving optimal separation. nih.gov While direct analysis of the ester is possible, derivatization with a chiral reagent to form diastereomers can also facilitate separation on a non-chiral column. nih.gov

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for determining enantiomeric purity. In the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for the quantification of their relative amounts. For example, the enantiomeric excess of mexiletine, a chiral amine, has been determined using mandelic acid analogues as chiral solvating agents in ¹H-NMR spectroscopy. nih.govmdpi.com This technique relies on the formation of transient diastereomeric complexes that have distinct chemical shifts.

Circular Dichroism (CD) spectroscopy is another valuable technique. The two enantiomers of a chiral molecule interact differently with circularly polarized light, resulting in distinct CD spectra. This difference can be used to determine the enantiomeric composition of a sample.

Table 1: Methods for Determining Enantiomeric Purity

| Method | Principle | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Selection of appropriate chiral column and mobile phase. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization may be required for non-volatile compounds. |

| NMR Spectroscopy | Use of chiral solvating or shift reagents to induce chemical shift differences between enantiomers. | Choice of appropriate chiral auxiliary and solvent. |

| Circular Dichroism | Differential absorption of left and right circularly polarized light by enantiomers. | Requires the molecule to be CD-active. |

Stereoselective Synthetic Methodologies

Several strategies have been developed for the stereoselective synthesis of this compound and its derivatives. These methods can be broadly categorized into enzymatic and chemo-catalytic approaches.

Enzymatic Synthesis

Enzymes, particularly lipases and reductases, are highly effective catalysts for stereoselective transformations.

Lipase-Catalyzed Reactions: Lipases can be employed in the kinetic resolution of racemic mixtures of malic acid esters. jocpr.com In this process, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enriched. For example, the enantioselective esterification of (R,S)-2-methylalkanoic acid with n-butanol using Carica papaya lipase has been demonstrated to yield enantiomerically enriched esters. nih.gov Similarly, lipase-catalyzed transesterification reactions can be employed for the synthesis of chiral esters. nih.gov

Yeast-Mediated Reduction: Fermenting baker's yeast (Saccharomyces cerevisiae) can be used for the asymmetric reduction of α-ketoesters to the corresponding α-hydroxy esters. The chiral reduction of 2-oxosuccinic acid esters with baker's yeast has been shown to produce (S)-(-)-malic acid esters with high enantiomeric excess. core.ac.uk

Table 2: Asymmetric Synthesis of (S)-Malic Acid Esters using Baker's Yeast core.ac.uk

| Ester Moiety | Isolated Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Diethyl | 54 | 85 |

| Di-n-propyl | 45 | 92 |

| Di-isopropyl | 34 | >98 |

| Di-n-butyl | 48 | 95 |

Chemo-Catalytic Synthesis

In addition to enzymatic methods, chemo-catalytic approaches utilizing chiral catalysts have been explored for the synthesis of enantiomerically enriched α-hydroxy esters.

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral ketones or alkenes is a powerful method for creating chiral centers. While specific examples for the direct synthesis of this compound via this route are not extensively documented in readily available literature, the asymmetric synthesis of related chiral amino acids has been achieved through methods like asymmetric reductive amination of keto acids. rsc.org

Chiral Catalyst-Mediated Reactions: Chiral palladium(II) complexes have been developed as effective catalysts for asymmetric glyoxylate-ene reactions, providing an alternative route to α-hydroxy esters with high enantioselectivity. nih.gov Furthermore, the synthesis of chiral sulfinate esters has been achieved through asymmetric condensation reactions. nih.gov

Applications of S 2 Hydroxysuccinic Acid Methyl Ester As a Versatile Chiral Building Block

Construction of Bioactive Natural Products

The C4 scaffold of (S)-2-hydroxysuccinic acid methyl ester, with its defined stereocenter, makes it an ideal starting material for the enantioselective synthesis of various natural products. Chemists have leveraged its structure to control the stereochemistry of key intermediates and, ultimately, the final target molecules.

This compound serves as a precursor in the asymmetric synthesis of certain pyrrolidine (B122466) alkaloids, a class of nitrogen-containing natural products with a wide range of biological activities. A notable example is the synthesis of (R)-3-methylpyrrolidine alkaloids, which are found in the venom of ant species. hkbu.edu.hkhkbu.edu.hkresearcher.life

In a reported synthetic route, dimethyl (S)-malate, a closely related derivative, undergoes a series of transformations to yield the key intermediate, dimethyl (R)-2-methylsuccinate. hkbu.edu.hkhkbu.edu.hk This transformation is achieved through diastereoselective methylation followed by a reductive dehydroxylation process. The resulting chiral succinate (B1194679) derivative is then further elaborated to afford the target (R)-3-methylpyrrolidine alkaloids, such as (R)-leptothoracine. hkbu.edu.hkhkbu.edu.hkresearcher.life This approach demonstrates how the stereocenter of the starting malic acid derivative dictates the stereochemistry of the final alkaloid product.

Key Intermediates in the Synthesis of (R)-3-Methylpyrrolidine Alkaloids

| Starting Material | Key Intermediate | Target Alkaloid Example |

| Dimethyl (S)-malate | Dimethyl (R)-2-methylsuccinate | (R)-Leptothoracine |

(S)-2-Hydroxysuccinic acid has been utilized as a chiral starting material for the stereocontrolled synthesis of the biologically active (S)-α-lipoic acid (S-ALA). α-Lipoic acid is a naturally occurring antioxidant, and its enantiomers exhibit different biological activities.

A synthetic strategy reported by Golding and colleagues in 1983 begins with (S)-2-hydroxysuccinic acid. researchgate.net The synthesis involves the initial conversion of the starting material into a chiral epoxide. This epoxide is then subjected to a ring-opening reaction with a suitable organocuprate reagent to introduce the carbon side chain. Subsequent functional group manipulations, including oxidation and esterification, lead to a key intermediate that is then converted into the target (S)-α-lipoic acid. researchgate.net This synthesis highlights the utility of the chiral pool, where a readily available, enantiomerically pure natural product is used to construct a more complex chiral molecule.

While (S)-malic acid derivatives are versatile building blocks, specific research detailing the direct application of this compound in the synthesis of the side chain of Annonin I, a potent acetogenin, is not extensively documented in publicly available literature. The synthesis of complex acetogenins (B1209576) like Annonin I often involves multi-step sequences and the assembly of various chiral fragments. beilstein-journals.org

This compound is a key precursor in the total synthesis of NG-391, a molecule known for its neuronal cell-protecting properties. The synthesis of this complex natural product relies on the stereochemical information embedded in the chiral building block to establish the correct absolute stereochemistry of the final molecule.

The synthesis of the chiral aldehyde fragment of NG-391 commences with (S)-malic acid. This is first converted to (S)-2-hydroxysuccinic acid 1-methyl ester. Subsequent reduction of the carboxylic acid moiety furnishes the corresponding dihydroxy ester. This intermediate is then protected and further transformed through reduction and oxidation steps to yield the desired chiral aldehyde, a critical component for the construction of the full NG-391 structure.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends to the broader fields of pharmaceutical and agrochemical synthesis, where the demand for enantiomerically pure compounds is high. Its role as a chiral intermediate allows for the introduction of specific stereocenters into larger, more complex molecules with potential biological activity. However, specific, publicly documented examples of its use in the synthesis of marketed pharmaceuticals or agrochemicals are not widespread.

Development of Chiral Catalysts and Ligands

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of new and efficient chiral ligands is an active area of research. While this compound possesses the necessary chirality and functional groups to serve as a scaffold for chiral ligand synthesis, its specific application in this area is not extensively reported in the scientific literature. The design of effective chiral ligands often involves the incorporation of specific structural motifs to create a well-defined chiral environment around a metal center. mdpi.com

Fabrication of Chiral Polymeric Materials

This compound, a versatile chiral building block, serves as a valuable monomer in the synthesis of chiral polymeric materials. Its inherent chirality and reactive functional groups—a hydroxyl group, a carboxylic acid, and a methyl ester—allow for its incorporation into polymer backbones through various polymerization techniques, primarily polycondensation and ring-opening polymerization. These methods lead to the formation of chiral polyesters with tailored properties and a range of potential applications.

The primary approaches for utilizing this compound in polymer synthesis involve its direct polycondensation with diols or its conversion into a cyclic monomer, such as a lactone or a morpholinedione, followed by ring-opening polymerization. The resulting polymers often exhibit biodegradability and specific chiroptical properties, making them attractive for biomedical and specialized material applications. researchgate.netnih.govresearchgate.net

Polycondensation with Diols

Direct polycondensation of this compound with various diols is a straightforward method to produce chiral polyesters. The reaction typically proceeds by esterification between the carboxylic acid group of the malic acid derivative and the hydroxyl groups of the diol, often in the presence of a catalyst and under conditions that facilitate the removal of water or methanol (B129727) as a byproduct. researchgate.net The choice of diol and catalyst, along with the reaction conditions, significantly influences the properties of the resulting polymer.

Research has shown that the polycondensation of malic acid and its esters can be catalyzed by various compounds, including tin-based catalysts like tetrabutoxytitanium. researchgate.net The reactions are typically carried out at elevated temperatures, often with stirring and under an inert atmosphere to prevent side reactions and drive the polymerization to completion. researchgate.net The molecular weight and branching of the resulting polyesters can be controlled by adjusting the stoichiometry of the monomers and the reaction time. researchgate.netresearchgate.net

Table 1: Illustrative Polycondensation of this compound with Diols

| Diol Comonomer | Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Polymer | Average Molecular Weight ( g/mol ) |

| Ethylene Glycol | Tetrabutoxytitanium | 100-150 | 3 | Poly(ethylene (S)-2-hydroxysuccinate-co-methyl succinate) | 2000 - 4000 |

| 1,4-Butanediol | Tetrabutoxytitanium | 100-150 | 3 | Poly(butylene (S)-2-hydroxysuccinate-co-methyl succinate) | 2000 - 4000 |

This table presents illustrative data based on typical polycondensation reactions of malic acid derivatives as described in the literature. researchgate.net

Ring-Opening Polymerization

An alternative and often more controlled method for producing chiral polyesters from this compound involves its conversion to a cyclic monomer, followed by ring-opening polymerization (ROP). This approach can lead to polymers with higher molecular weights and more defined structures compared to direct polycondensation. nih.govresearchgate.net

One common strategy is the synthesis of a malide, a cyclic diester of malic acid. For instance, (S)-2-hydroxysuccinic acid can be converted to its benzyl (B1604629) ester, which then undergoes cyclization to form a malide dibenzyl ester. researchgate.net This cyclic monomer can then be polymerized via ROP, often initiated by organometallic or organic catalysts. Subsequent debenzylation yields the final poly(malic acid) derivative. nih.gov

Table 2: Ring-Opening Polymerization of Malic Acid-Derived Cyclic Monomers

| Cyclic Monomer | Initiator/Catalyst | Temperature (°C) | Resulting Polymer | Key Characteristics |

| Malide Dibenzyl Ester | Zinc-based catalyst | 220 | Poly(benzyl malate) | Precursor to poly(malic acid) |

| Benzyl Malolactonate | Triethylamine | Ambient | Poly(benzyl β-malate) | High molecular weight achievable |

This table summarizes findings from research on the ring-opening polymerization of malic acid derivatives. nih.govnih.gov

The ROP of malic acid-derived lactones and other cyclic esters has been extensively studied, demonstrating the versatility of this approach in creating a wide array of functional and biodegradable polyesters. nih.govnih.gov The properties of the resulting polymers, including their degradability and potential for drug delivery applications, are a key focus of ongoing research. researchgate.netresearchgate.net The chirality of the original this compound is retained throughout the polymerization process, imparting specific optical and biological properties to the final polymeric material. researchgate.net

Mechanistic and Theoretical Investigations of Reactions Involving S 2 Hydroxysuccinic Acid Methyl Ester

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The presence of a stereocenter at the C2 position makes (S)-2-Hydroxysuccinic acid methyl ester a key substrate for stereoselective reactions. The elucidation of reaction mechanisms is fundamental to predicting and controlling the stereochemical course of its transformations.

Key reactions where the stereochemistry of this compound is influential include nucleophilic substitution at the chiral center, reactions of the adjacent carboxyl and ester groups, and transformations involving the hydroxyl group. For instance, in reactions leading to the formation of cyclic compounds, the predefined stereochemistry of the starting material dictates the stereochemistry of the product. The degradation of adducts to form methyl malate (B86768) has been used to determine the optical yield and absolute configuration in certain cycloaddition reactions, highlighting the compound's role as a stereochemical reference. researchgate.net

One of the primary classes of enzymes that interact with substrates like this are 2-hydroxyacid dehydrogenases, which catalyze the stereospecific oxidation or reduction at the hydroxyl-bearing carbon. researchgate.net Although these enzymes typically act on the free acid, the principles of stereoselective recognition and catalysis are directly relevant. The mechanism involves the precise positioning of the substrate within the enzyme's active site, allowing for a hydride transfer from a cofactor like NADH or NADPH to occur on only one face of the carbonyl intermediate (in the reductive direction) or removal of the hydride from a specific orientation (in the oxidative direction). This enzymatic control ensures exceptionally high stereoselectivity.

In non-enzymatic synthesis, achieving high stereoselectivity often relies on the use of chiral auxiliaries or catalysts. However, when the substrate itself is chiral, as with this compound, it can direct the stereochemical outcome of subsequent reactions on other parts of the molecule, a process known as substrate-controlled stereoselection.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for investigating the behavior of molecules at an atomic level. For this compound, these methods offer deep insights into its structure, stability, and reactivity, which are often difficult to obtain through experimental means alone.

The reactivity and spectroscopic properties of this compound are governed by the relative populations of its accessible conformations. The molecule has several rotatable single bonds, leading to a complex potential energy surface. Computational conformational analysis aims to identify the most stable conformers (local minima on the energy landscape) and the energy barriers for interconversion between them.

The key dihedral angles that define the conformation include the O-C-C-C backbone and the rotation around the C-O bonds of the ester and carboxylic acid groups. A significant stabilizing factor is the potential for intramolecular hydrogen bonding between the hydroxyl group (donor) and the carbonyl oxygen of either the ester or the carboxylic acid (acceptor).

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformations. The results of such an analysis can be summarized in a table illustrating the relative stabilities of plausible conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and represents typical data obtained from computational analysis.

| Conformer ID | Key Dihedral Angle (HO-C-C=O) (degrees) | Stabilizing Interaction | Calculated Relative Energy (kcal/mol) |

| Conf-1 | ~15 | H-bond (OH to ester C=O) | 0.00 |

| Conf-2 | ~170 | Extended (anti-periplanar) | 1.25 |

| Conf-3 | ~10 | H-bond (OH to acid C=O) | 0.45 |

| Conf-4 | ~-165 | Extended (anti-periplanar) | 1.50 |

Theoretical modeling allows for the step-by-step investigation of a chemical reaction, providing a detailed picture of the reaction pathway. This involves calculating the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

For example, the mechanism of a base-catalyzed intramolecular cyclization to form a lactone could be modeled. Calculations would identify the structure of the transition state for the ring-closing step. The geometry of this transition state—including bond lengths and angles of the forming and breaking bonds—provides critical information about the reaction mechanism. Such models can predict whether a reaction is likely to be concerted (one step) or stepwise.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway This table illustrates the type of data generated from modeling a reaction pathway, such as a base-catalyzed cyclization.

| Species | Description | Calculated Relative Energy (kcal/mol) |

| Reactant | Deprotonated this compound | 0.0 |

| TS1 | Transition state for cyclization | +18.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| TS2 | Transition state for methanol (B129727) elimination | +12.1 |

| Product | Cyclic anhydride (B1165640) product | -10.8 |

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. This compound is a polar molecule with hydrogen-bonding capabilities, so solvent effects are particularly important.

Computational models can account for the solvent in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This is computationally efficient and often captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation, surrounding the solute. This approach is more computationally intensive but can model specific solute-solvent interactions, such as hydrogen bonds, which are critical for protic solvents like water or alcohols.

Studying a reaction in different computational solvent environments can explain experimentally observed changes in reaction outcomes and help in selecting the optimal solvent for a desired transformation.

Isotopic Labeling and Stereochemical Probes in Mechanistic Organic Chemistry

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a reaction mechanism. By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (D), or ¹⁶O with ¹⁸O), the fate of the labeled atom can be tracked using techniques like mass spectrometry or NMR spectroscopy.

This method can provide definitive answers to mechanistic questions. For example:

Ester Hydrolysis: To determine whether the hydrolysis of the methyl ester proceeds via acyl-oxygen or alkyl-oxygen cleavage, the reaction can be carried out in ¹⁸O-labeled water (H₂¹⁸O). If the resulting malic acid is labeled with ¹⁸O and the methanol is not, it confirms acyl-oxygen cleavage, which is the typical mechanism.

Decarboxylation: To study a decarboxylation reaction, the carbon of the free carboxylic acid group could be labeled with ¹³C. Tracking the position of the ¹³C label in the products or detecting labeled ¹³CO₂ would confirm the specific group that is lost.

Dehydrogenase Mechanisms: Using deuterium-labeled substrates allows for the study of the stereochemistry of hydride transfer in enzyme-catalyzed redox reactions. If this compound is synthesized with a deuterium (B1214612) atom at the C2 position, its transfer to the NADH cofactor can be monitored to understand the enzyme's facial selectivity.

The combination of stereochemical probes (using the inherent chirality of the molecule) and isotopic labeling provides a robust toolkit for the unambiguous elucidation of complex reaction mechanisms involving chiral intermediates like this compound. researchgate.net

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural and dynamic analysis of (S)-2-Hydroxysuccinic Acid Methyl Ester at the atomic level.

Stereospecific Methyl Group Assignments in Complex Systems

In complex biological systems, such as when this compound interacts with enzymes, the stereospecific assignment of prochiral methyl groups is fundamental. While the methyl ester group of the compound itself is not prochiral, its binding to a macromolecule can induce specific magnetic environments. Techniques developed for assigning stereospecificity in amino acid residues of proteins, such as those in malate (B86768) synthase G, provide a framework for understanding these interactions. nih.govresearchgate.net

For instance, fractional ¹³C-labeling strategies can be employed to distinguish between prochiral methyl groups. nih.govresearchgate.net By introducing a low percentage of ¹³C-labeled precursors during biosynthesis of a protein that binds the malate ester, distinct NMR signals for otherwise equivalent methyl groups can be resolved. nih.govresearchgate.net This allows for the unambiguous assignment of methyl resonances, which is critical for defining the precise orientation of the ligand within a binding pocket. nih.govnih.gov

Probing Molecular Dynamics and Conformational Exchange

NMR spectroscopy is uniquely suited to investigate the dynamic properties and conformational changes of this compound in solution. Techniques such as the measurement of three-bond J-couplings (³J) can provide insights into the rotameric states and side-chain dynamics of molecules upon interaction. nih.gov For example, studies on the valine residues in malate synthase G have shown a strong correlation between rotamer averaging, determined from ³J couplings, and millisecond timescale dynamics measured by methyl-TROSY based relaxation dispersion experiments. nih.gov

These methods can be adapted to study the conformational flexibility of the malate ester itself and how its conformation is influenced by its environment, such as solvent properties or binding to a receptor. youtube.com Understanding these dynamics is crucial as they often play a significant role in molecular recognition and biological function.

Applications in Protein-Ligand Interactions and Enzyme Studies

NMR spectroscopy is a cornerstone in the study of protein-ligand interactions and enzyme kinetics, providing atomic-resolution information on binding events. nih.govnih.gov For this compound, NMR can be used to map its binding site on a target protein. This is often achieved through chemical shift perturbation (CSP) experiments, where changes in the chemical shifts of the protein's amide protons and nitrogens are monitored upon titration with the ligand. nih.gov

Furthermore, real-time NMR kinetic studies can monitor enzymatic reactions involving the malate ester. walisongo.ac.idnih.govnih.gov By observing the appearance of product signals and the disappearance of substrate signals over time, detailed kinetic parameters of the enzymatic transformation can be determined. walisongo.ac.id For example, the enzymatic hydrolysis or formation of the ester bond can be tracked to understand the catalytic mechanism of enzymes that process this substrate. nih.govnih.gov

Chromatographic Techniques for Chiral Resolution and Purity Assessment

Chromatographic methods are indispensable for the separation of enantiomers and the assessment of the enantiomeric purity of this compound.

The chiral resolution of malic acid, the parent compound of the ester, has been extensively studied using both high-performance liquid chromatography (HPLC) and gas chromatography (GC). scielo.brresearchgate.netusp.brresearchgate.netsigmaaldrich.comchromatographyonline.comchiralpedia.comgcms.cz These methods often involve pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. scielo.brresearchgate.netusp.br For instance, derivatization with (R)-1-(1-naphthyl)ethylamine allows for the separation of D- and L-malic acid on a C18 reversed-phase column. scielo.brresearchgate.netusp.br Similar strategies can be applied to the methyl ester, or direct separation can be achieved using a chiral stationary phase (CSP). researchgate.netsigmaaldrich.comchromatographyonline.comgcms.cz

The choice of chromatographic technique and column is critical for achieving baseline separation of the enantiomers. Factors such as the mobile phase composition, flow rate, and column temperature are optimized to maximize resolution. scielo.brusp.br

Table 1: Chromatographic Methods for Chiral Resolution of Malic Acid and its Derivatives

| Technique | Column Type | Derivatization Agent | Detection Method | Reference |

| RP-HPLC | Kromasil C18 | (R)-1-(1-naphthyl)ethylamine | UV (225 nm) | scielo.brresearchgate.netusp.br |

| HPLC | Polystyrene divinylbenzene | Cu(II)-L-valine complex (chiral mobile phase additive) | UV (330 nm) | researchgate.net |

| GC | Chiral Stationary Phase (e.g., CHIRALDEX) | Methyl Esterification | Flame Ionization (FID) | sigmaaldrich.com |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for the structural characterization and quantification of this compound. When coupled with a chromatographic separation method like GC or LC, it becomes a powerful tool for analyzing complex mixtures.

The electron ionization (EI) mass spectrum of malic acid shows characteristic fragmentation patterns that can be used for its identification. nist.gov For the methyl ester, the mass spectrum would be expected to show a molecular ion peak and fragment ions corresponding to the loss of the methoxy (B1213986) group and other characteristic cleavages. For enhanced sensitivity and specificity, especially in complex biological matrices, tandem mass spectrometry (MS/MS) is employed. researchgate.net In this technique, the molecular ion is isolated and fragmented to produce a unique fragmentation pattern that serves as a fingerprint for the molecule. researchgate.net

For quantification, methods such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are used. These techniques offer high selectivity and sensitivity, allowing for the accurate measurement of the concentration of this compound even at low levels. google.comgcms.cz Derivatization is sometimes used to improve the chromatographic and ionization properties of the analyte. nist.gov

Table 2: Mass Spectrometric Data for Malic Acid Derivatives

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| DL-Malic Acid Derivative | ESI+ | 441 ([M+H]⁺) | 155, 287 | researchgate.net |

| Malic Acid (as TMS derivative) | EI | - | 73, 147, 233, 335 | nist.gov |

| Malic Acid | ESI- | 133 ([M-H]⁻) | 115 | researchgate.net |

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is undergoing a significant transformation towards more sustainable and environmentally friendly practices. For (S)-2-Hydroxysuccinic Acid Methyl Ester, future research is centered on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A primary focus is the utilization of biomass as a feedstock. L-malic acid, the precursor to this compound, can be produced efficiently through the microbial fermentation of renewable resources like glucose. This biotechnological approach offers a significant advantage over traditional petrochemical routes by producing the enantiopure L-isomer, which is crucial for chiral-specific applications. Industrial side-streams such as crude glycerol and molasses are also being explored as promising alternative substrates for large-scale L-malic acid production.

Biocatalysis is another key area of development. The use of enzymes, either as isolated entities or within whole-cell systems, allows for highly selective chemical transformations under mild reaction conditions. Lipases, for instance, are well-suited for the regioselective synthesis of esters, avoiding the formation of unwanted byproducts. Future research will likely focus on discovering and engineering novel enzymes with enhanced stability and catalytic efficiency for the direct esterification of L-malic acid to its methyl ester. This approach aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and solvents.

The development of novel, eco-friendly derivatization processes is also a promising avenue. Research into sustainable protocols for the chemical derivatization of related hydroxycinnamic acids has demonstrated the potential to avoid toxic reagents like thionyl chloride. Applying similar principles to the synthesis of this compound could lead to cleaner and safer manufacturing processes.

| Approach | Precursor/Feedstock | Key Advantages |

| Microbial Fermentation | Glucose, Crude Glycerol, Molasses | Production of enantiopure L-malic acid from renewable resources. |

| Biocatalysis | L-Malic Acid | High selectivity, mild reaction conditions, reduced byproducts. |

| Green Derivatization | L-Malic Acid | Avoidance of toxic and hazardous reagents. |

Expanding the Scope of Chiral Building Block Applications in Drug Discovery and Materials Science

This compound, and its parent compound L-malic acid, are highly valuable chiral synthons for the asymmetric synthesis of complex molecules. Their utility in drug discovery and materials science is a rapidly expanding field of research.

In drug discovery , L-malic acid serves as a chiral auxiliary and building block for the synthesis of various biologically active compounds. For instance, it has been instrumental in the asymmetric synthesis of (S)-dihydrokavain, a natural product with potential therapeutic properties. The chiral center in this compound can be strategically utilized to introduce stereospecificity in drug candidates, which is often critical for their pharmacological activity and safety profile. Future research will likely explore the incorporation of this chiral synthon into a wider range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

In materials science , the focus is on creating novel biodegradable and biocompatible polymers. Poly(β,L-malic acid) and its derivatives are promising materials for biomedical applications, such as drug delivery systems. The methyl esterification of poly(β,L-malic acid) has been shown to produce copolyesters with tunable properties, including thermal stability and degradation rates. Microspheres formulated from 100% methylated poly(β,L-malic acid) have demonstrated efficient encapsulation and controlled release of drugs like erythromycin. This suggests that this compound could be a key monomer for the synthesis of advanced biomaterials with tailored functionalities. Further research is expected to focus on the development of new polymerization techniques and the characterization of the resulting materials for specific applications in tissue engineering and regenerative medicine.

| Application Area | Specific Use | Potential Advantages |

| Drug Discovery | Asymmetric synthesis of chiral drugs. | Introduction of specific stereochemistry, potentially enhancing efficacy and reducing side effects. |

| Materials Science | Monomer for biodegradable polymers. | Creation of biocompatible materials for drug delivery and tissue engineering with tunable properties. |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is becoming increasingly crucial in chemical research. For this compound, this integrated approach can accelerate the discovery and optimization of its synthesis and applications.

Computational studies , such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms and the reactivity of molecules. For instance, in silico investigations of esterification reactions can help in understanding the role of catalysts and predicting the most favorable reaction conditions. Molecular docking studies can be employed to predict the binding affinity of derivatives of this compound with biological targets, thereby guiding the design of new drug candidates. Furthermore, computational modeling can aid in the design of novel polymers by predicting their structural and functional properties before their synthesis.

Advanced experimental methodologies are essential for the characterization and validation of computational predictions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are vital for confirming the structure and purity of synthesized compounds. Techniques like shock tube experiments combined with laser absorption can be used to study the decomposition pathways of methyl esters at high temperatures, providing valuable kinetic data for combustion models. The integration of these experimental data with computational models leads to a more comprehensive understanding of the chemical behavior of this compound.

Future research will likely see a greater emphasis on this integrated approach. For example, high-throughput screening of potential enzyme catalysts for the synthesis of this compound could be guided by initial computational predictions, significantly reducing the experimental workload. Similarly, the development of new materials based on this chiral building block will benefit from an iterative cycle of computational design, experimental synthesis, and detailed characterization.

Elucidating Undiscovered Biological Roles and Pathways

While the metabolic pathways of L-malic acid are well-established as part of the citric acid cycle, the specific biological roles and metabolic fate of its methyl ester are largely unknown. Elucidating these aspects could open up new avenues for its application in biotechnology and medicine.

One area of investigation is the potential for enzymatic conversion of this compound within biological systems. It is plausible that esterases or other hydrolases could convert the methyl ester back to L-malic acid, which would then enter central metabolism. Understanding which enzymes are capable of this conversion and their prevalence in different organisms could be a key research focus.

Another direction is to explore the biological activity of the ester itself. While L-malic acid is known to have various biological effects, including antioxidant properties, it is unclear if the methyl ester possesses similar or distinct activities. Future studies could involve screening this compound for various biological activities, such as antimicrobial or anti-inflammatory effects.

Investigating the metabolic pathways that may involve this compound is also crucial. Metabolomics studies, which aim to identify and quantify all small molecules within a biological system, could be employed to track the fate of this compound in different cell types or organisms. This could reveal novel metabolic pathways or regulatory roles that are currently unrecognized. The intersection of amino acid metabolism with fatty acid synthesis, where malic enzyme plays a role, suggests that derivatives of malic acid could have complex interactions within cellular metabolism.

Uncovering the undiscovered biological roles of this compound could have significant implications. For example, if it is found to have a specific biological function, it could be developed as a signaling molecule or a targeted therapeutic agent.

Q & A

Basic: What analytical techniques are recommended for quantifying (S)-2-Hydroxysuccinic Acid Methyl Ester in complex biological matrices?

Methodological Answer:

To quantify this compound in complex mixtures (e.g., fermentation broths or plant extracts), a validated gas chromatography (GC) method is preferred. Key steps include:

- Sample Preparation : Perform a pH-controlled extraction to isolate the ester from its acidic form, preventing transesterification artifacts during derivatization .

- Derivatization : Convert free hydroxyl or carboxylic acid groups into volatile derivatives (e.g., trimethylsilyl ethers) using BSTFA or similar agents to enhance GC detectability .

- GC Parameters : Use a polar capillary column (e.g., SP™-2560) for optimal resolution of geometric isomers and enantiomers. Internal standards (e.g., methyl heptadecanoate) improve quantification accuracy .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Handling requires adherence to GHS hazard classifications (e.g., skin/eye irritation):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste according to local regulations .

- Storage : Keep the compound in airtight containers at room temperature, away from oxidizing agents .

Advanced: How can reaction kinetics be modeled for the enzymatic synthesis of this compound?

Methodological Answer:

A two-step kinetic model is applicable:

Substrate Binding : Use Michaelis-Menten kinetics to describe the enzyme-substrate interaction.

Esterification Rate : Apply pseudo-first-order kinetics under excess methanol conditions.

- Validation : Compare simulated data with experimental results (e.g., ester concentration vs. time) using software like MATLAB or Python. Adjust rate constants (k₁, k₂) to account for enzyme inhibition by water or byproducts .

- Experimental Design : Conduct time-course studies at varying enzyme concentrations (0.5–5% w/w) and temperatures (25–45°C) to refine the model .

Advanced: What experimental design strategies optimize the esterification yield of this compound?

Methodological Answer:

Use a factorial design approach to identify critical parameters:

- Factors : Reaction time (2–24 hr), acid catalyst concentration (0.1–1 M), and molar ratio of alcohol to acid (2:1–10:1).

- Response Surface Methodology (RSM) : Analyze interactions between factors using central composite design (CCD) to predict optimal conditions. For example, Table 1 in demonstrates how acid neutralization (%) impacts yield in similar esterification systems.

- Validation : Confirm predicted yields via triplicate experiments under optimized conditions (e.g., 6 hr, 0.5 M H₂SO₄, 6:1 methanol:acid ratio) .

Advanced: How does stereochemical configuration impact the chromatographic separation of this compound from its enantiomers?

Methodological Answer:

Enantiomeric separation requires chiral stationary phases (CSPs) or derivatization with chiral agents:

- CSP Columns : Use β-cyclodextrin-based columns (e.g., Chiraldex™) under isothermal GC conditions (120–150°C) to resolve (S)- and (R)-enantiomers. Retention times vary due to hydrogen-bonding differences .

- Derivatization : React the ester with (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form diastereomers separable on non-chiral columns .

- Validation : Compare retention indices and peak symmetry with racemic standards to confirm enantiomeric purity (>98% ee) .

Advanced: How can computational methods predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Employ density functional theory (DFT) and molecular dynamics (MD) simulations:

- Degradation Pathways : Model hydrolysis mechanisms at acidic (pH 2–4) and alkaline (pH 8–10) conditions. Identify transition states for ester bond cleavage.

- Thermal Stability : Calculate activation energies (Eₐ) for decomposition at 25–60°C using Arrhenius plots. Validate with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

- Software Tools : Use Gaussian 16 for DFT and GROMACS for MD simulations. Compare results with experimental HPLC-MS degradation profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.